![molecular formula C13H13N5O B5546927 N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5546927.png)
N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
“N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a derivative of the pyrazolo[3,4-d]pyrimidine class of compounds . Pyrazolo[3,4-d]pyrimidines are known for their wide range of biological and pharmacological activities, including antimicrobial, antitumor, and antidiabetic effects . This particular derivative has been highlighted in the study of antitubercular agents .
Synthesis Analysis
The synthesis of similar compounds typically involves a series of reactions including condensation, chlorination, and nucleophilic substitution . The exact synthesis process for “N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is not specified in the available literature.Molecular Structure Analysis
The molecular structure of “N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core with an ethoxyphenyl group attached at the N-4 position . The exact structure can be confirmed through techniques such as 1H and 13C NMR spectrometry .Scientific Research Applications
Quantum Cascade Lasers (QCL) Applications
The quantum cascade laser (QCL) has gained prominence in scientific research, commercial, and defense markets. Over the past two decades, QCLs have revolutionized various applications, addressing global challenges such as climate change, healthcare costs, pollution, and protection of first responders and soldiers . Key areas include:
- Governance and Evaluation :
Fast Proton-Induced Fission of 238U
While not directly related to “Cambridge id 6176302,” it’s worth noting that fast proton-induced fission of uranium-238 has been studied. Researchers evaluate fission variables, including cross-sections, mass distributions, and prompt neutron emission, using models like Brosa .
Future Directions
The future directions for the study of “N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” and similar compounds could involve further exploration of their biological activities and potential as therapeutic agents. The development of new synthetic methods and the study of their mechanisms of action could also be areas of future research .
properties
IUPAC Name |
N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O/c1-2-19-10-5-3-9(4-6-10)17-12-11-7-16-18-13(11)15-8-14-12/h3-8H,2H2,1H3,(H2,14,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIJSWVVTOOOHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC=NC3=C2C=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6176302 |
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